![molecular formula C4H9NO3 B147314 2-Methyl-2-nitro-1-propanol CAS No. 76-39-1](/img/structure/B147314.png)
2-Methyl-2-nitro-1-propanol
Overview
Description
2-Methyl-2-nitro-1-propanol is a chemical compound with the molecular formula C4H9NO3 . It has an average mass of 119.119 Da and a monoisotopic mass of 119.058243 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-nitro-1-propanol is available as a 2D Mol file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2-nitro-1-propanol include a density of 1.1±0.1 g/cm3, a boiling point of 204.4±23.0 °C at 760 mmHg, vapour pressure of 0.1±0.9 mmHg at 25°C, enthalpy of vaporization of 51.3±6.0 kJ/mol, and a flash point of 92.1±11.1 °C .Scientific Research Applications
Adhesion Agent in Tire Manufacturing
2-Methyl-2-nitro-1-propanol: has been mentioned as an adhesion agent in tire manufacturing, which suggests its use in improving the bond between different materials within the tire structure .
Bactericide
It is also cited as a bactericide, indicating its potential use in preventing bacterial growth or eliminating bacteria in various environments .
Formaldehyde Source
Another application is its use as a source of formaldehyde in a basic medium . Formaldehyde is widely used in various chemical processes and as a preservative.
Buffer Solution Preparation
While not directly related to 2-Methyl-2-nitro-1-propanol , its derivative 2-Amino-2-methyl-1-propanol is used for the preparation of buffer solutions, which are crucial in maintaining pH levels in scientific experiments .
ATR-FTIR Spectroscopic Investigation
Again, related to its derivative, 2-Amino-2-methyl-1-propanol is used in ATR-FTIR spectroscopic investigation of carbon monoxide absorption characteristics, which could suggest similar research applications for 2-Methyl-2-nitro-1-propanol .
Safety And Hazards
2-Methyl-2-nitro-1-propanol is a flammable liquid and vapor. It causes skin irritation and serious eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is recommended to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
2-methyl-2-nitropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJRISPEUZYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026436 | |
Record name | 2-Methyl-2-nitro-1-propanol | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [CHEMINFO] | |
Record name | 1-Propanol, 2-methyl-2-nitro- | |
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Record name | 2-Methyl-2-nitro-1-propanol | |
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Vapor Pressure |
0.09 [mmHg] | |
Record name | 2-Methyl-2-nitro-1-propanol | |
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Product Name |
2-Methyl-2-nitro-1-propanol | |
CAS RN |
76-39-1 | |
Record name | 2-Methyl-2-nitro-1-propanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=76-39-1 | |
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Record name | 2-Methyl-2-nitro-1-propanol | |
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Record name | 2-Methyl-2-nitropropanol | |
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Record name | 1-Propanol, 2-methyl-2-nitro- | |
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Record name | 2-Methyl-2-nitro-1-propanol | |
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Record name | 2-methyl-2-nitropropan-1-ol | |
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Record name | 2-METHYL-2-NITRO-1-PROPANOL | |
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Record name | 2-METHYL-2-NITRO-1-PROPANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Methyl-2-nitro-1-propanol unique in terms of its physical properties?
A1: 2-Methyl-2-nitro-1-propanol belongs to a class of materials known as plastic crystals. These materials exhibit a significant degree of rotational freedom in their solid phase, despite having long-range positional order. This characteristic leads to interesting thermal properties. For instance, MNP displays a large entropy change associated with its solid-solid phase transition [, ]. This makes it a potential candidate for solid-state cooling applications, an area of active research in materials science.
Q2: How significant are the barocaloric effects observed in 2-Methyl-2-nitro-1-propanol?
A2: Recent studies have shown that 2-Methyl-2-nitro-1-propanol exhibits colossal barocaloric effects near its ordered-to-plastic phase transition []. Specifically, researchers observed isothermal entropy changes of approximately 400 J K-1 kg-1 and adiabatic temperature changes of about 5 K upon applying pressure changes of 100 MPa. These findings highlight the potential of MNP for applications in solid-state cooling and heating technologies.
Q3: How does the molecular structure of 2-Methyl-2-nitro-1-propanol influence its miscibility with other compounds?
A3: The molecular structure of 2-Methyl-2-nitro-1-propanol, characterized by its neopentane-like structure, plays a crucial role in its miscibility with other compounds. Studies investigating binary systems of MNP with other neopentane derivatives, such as 2-hydroxymethyl-2-methyl-1,3-propanediol (PG), have demonstrated total miscibility in the plastic phase [, ]. This miscibility is attributed to the similar shapes and sizes of the molecules, allowing them to readily mix and form solid solutions in the plastic phase.
Q4: Has 2-Methyl-2-nitro-1-propanol been used in any chemical synthesis reactions?
A4: Yes, 2-Methyl-2-nitro-1-propanol has been utilized as a reactant in organic synthesis. One example is its reaction with phosphorus pentasulfide, which leads to the formation of its corresponding dithiophosphate []. Interestingly, the reaction outcome can be influenced by the choice of solvent. While refluxing in ether yields the dithiophosphate, conducting the reaction in pyridine results in the formation of a pyridine salt of the secondary dithiophosphate [].
Q5: Are there any known applications of 2-Methyl-2-nitro-1-propanol in the synthesis of biologically relevant molecules?
A5: Research has shown that 2-Methyl-2-nitro-1-propanol can be used in the synthesis of glycosides. Specifically, it has been employed in the preparation of 2-methyl-2-nitropropyl β-D-glucopyranoside tetraacetate, a precursor to the free 2-methyl-2-nitropropyl glycoside []. This finding is particularly interesting as the synthesis of glycosides is relevant to various fields, including carbohydrate chemistry and drug discovery.
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